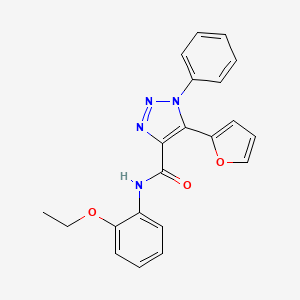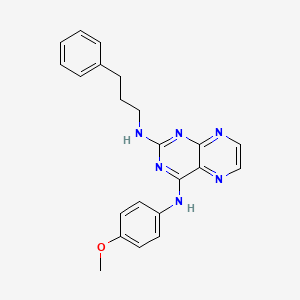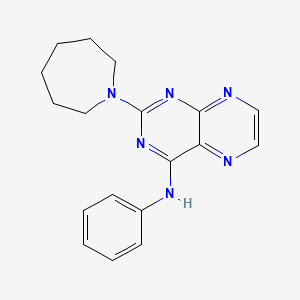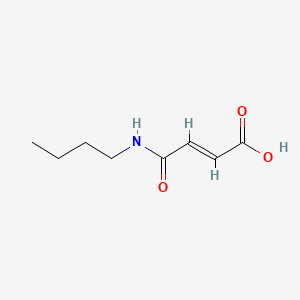
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EFC, is an organic compound with a variety of applications in both scientific research and laboratory experiments. It is a heterocyclic compound that consists of a nitrogen atom, an ether group, a furan ring, and a phenyl group attached to a carboxamide group. Its unique properties have made it an attractive molecule for a range of studies.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in a variety of scientific fields. In particular, it has been used for its anti-inflammatory, anti-bacterial, and anti-cancer activities. In vitro studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to inhibit the growth of various cancer cell lines, including those of breast, prostate, and lung cancer. It has also been studied for its ability to modulate the immune system and reduce inflammation. Additionally, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its anti-bacterial activities, showing potential to inhibit the growth of various pathogenic bacteria.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is thought to involve a variety of pathways. Studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can interact with multiple targets, including proteins, enzymes, and receptors. For example, it has been shown to bind to and inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of pro-inflammatory molecules. It has also been shown to bind to and activate the transcription factor NF-kB, which is involved in the regulation of inflammation and the immune response. In addition, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to bind to and inhibit the activity of several other proteins, enzymes, and receptors involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been studied in both in vitro and in vivo studies. In vitro studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines, reduce inflammation, and modulate the immune system. In vivo studies have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to reduce inflammation and modulate the immune system in animal models. Additionally, studies in animal models have shown that N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has the potential to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research and laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, and further research is needed to better understand its effects.
Direcciones Futuras
There are a number of potential future directions for research into N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Finally, further research is needed to identify potential side effects of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and to determine the optimal dosage and administration for various applications.
Métodos De Síntesis
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized in a two-step process, beginning with the reaction of ethyl 2-bromoacetate and 5-bromofuran-2-carboxaldehyde in the presence of sodium hydride and dimethylformamide. This yields the intermediate product 5-ethyl-2-furan-2-carboxylic acid. The second step involves the reaction of 5-ethyl-2-furan-2-carboxylic acid with 1-phenyl-1H-1,2,3-triazole-4-carboxamide in the presence of potassium carbonate in dimethylformamide. This yields the desired product, N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-17-12-7-6-11-16(17)22-21(26)19-20(18-13-8-14-28-18)25(24-23-19)15-9-4-3-5-10-15/h3-14H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZFDMTTZJEHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)



![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421346.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)

![5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6421362.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)
